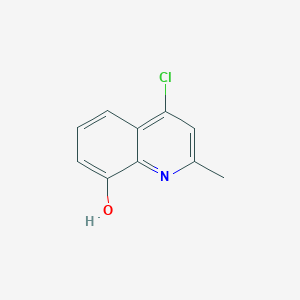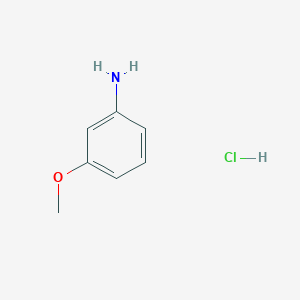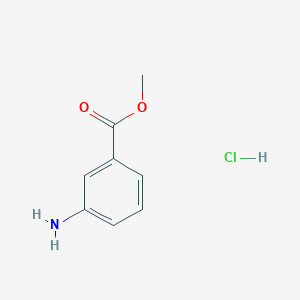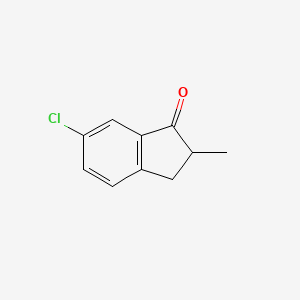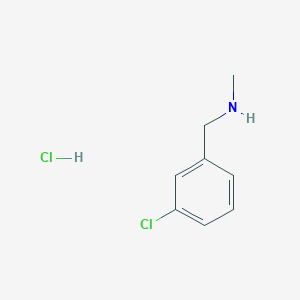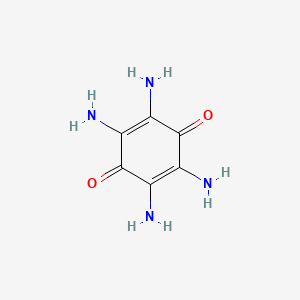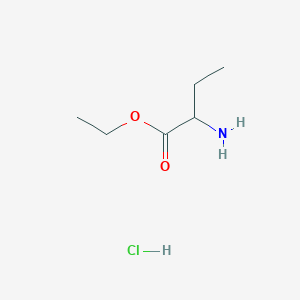
2-(Methylamino)propan-1-ol
描述
2-(Methylamino)propan-1-ol is an organic compound with the molecular formula C4H11NO. It is a colorless to yellow liquid or semi-solid that is used in various chemical reactions and industrial applications. The compound contains both an amine and an alcohol functional group, making it versatile in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
2-(Methylamino)propan-1-ol can be synthesized through several methods. One common method involves the reaction of 2-chloropropan-1-ol with methylamine. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide to facilitate the substitution reaction.
Another method involves the reduction of 2-(methylamino)propanal using a reducing agent such as sodium borohydride. This method is advantageous as it provides a straightforward route to the desired product with high yield.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-(methylamino)propanal. This method is efficient and scalable, making it suitable for large-scale production. The reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon under high pressure and temperature.
化学反应分析
Types of Reactions
2-(Methylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(methylamino)propanal using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-(methylamino)propanal using sodium borohydride yields this compound.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, reacting with thionyl chloride can convert the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed
Oxidation: 2-(Methylamino)propanal
Reduction: this compound
Substitution: 2-(Methylamino)propyl chloride
科学研究应用
2-(Methylamino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
作用机制
The mechanism of action of 2-(Methylamino)propan-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in nucleophilic substitution reactions. Additionally, the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
2-(Methylamino)propan-1-ol can be compared with similar compounds such as:
2-Amino-2-methyl-1-propanol: This compound has an amino group instead of a methylamino group, making it more basic and reactive in certain conditions.
2-(Ethylamino)propan-1-ol: This compound has an ethyl group instead of a methyl group, affecting its steric properties and reactivity.
2-(Dimethylamino)propan-1-ol: This compound has two methyl groups attached to the nitrogen, making it more sterically hindered and less nucleophilic.
The uniqueness of this compound lies in its balanced reactivity and versatility, making it suitable for a wide range of applications in chemical synthesis and industrial processes.
属性
IUPAC Name |
2-(methylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(3-6)5-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWASTUQOKUFKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507170 | |
| Record name | 2-(Methylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27646-78-2 | |
| Record name | 2-(Methylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylamino)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 2-(methylamino)propan-1-ol emissions from carbon capture facilities?
A: this compound [] is a degradation product of 2-amino-2-methylpropan-1-ol (AMP), a solvent used in carbon capture and storage (CCS) processes. Understanding the emissions of MeAMP and other degradation products is crucial for several reasons:
- Environmental Impact: Released amines can react in the atmosphere to form harmful particulate matter and contribute to air pollution. Quantifying these emissions helps assess the environmental impact of CCS technologies. []
- Process Optimization: Monitoring emissions provides insights into the efficiency of the amine solvent system and can inform strategies to minimize degradation and improve capture efficiency. []
Q2: What analytical techniques are used to measure this compound emissions from carbon capture facilities?
A: The research paper highlights the use of Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) as an effective online method for quantifying atmospheric emissions of various compounds, including this compound []. This technique enables real-time monitoring and provides valuable data on emission levels.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


